molecular formula C23H18O7 B5174769 dimethyl 5-(2-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate

dimethyl 5-(2-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate

Cat. No.: B5174769
M. Wt: 406.4 g/mol
InChI Key: SHZLIYLKFPWZHZ-UHFFFAOYSA-N
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Description

Dimethyl 5-(2-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate (hereafter referred to as Compound A) is a spirocyclic compound featuring a fused furan-indene core with two dicarboxylate ester groups and a 2-methylphenyl substituent. Its synthesis involves the acid-catalyzed cyclization of indeno[1,2-b]pyrrole-2,3-dicarboxylate derivatives. For instance, heating the precursor 1a with concentrated sulfuric acid in acetic acid yields Compound A via γ-lactonization and spirocyclization .

Properties

IUPAC Name

dimethyl 2-(2-methylphenyl)-1',3'-dioxospiro[2H-furan-5,2'-indene]-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-12-8-4-5-9-13(12)18-16(21(26)28-2)17(22(27)29-3)23(30-18)19(24)14-10-6-7-11-15(14)20(23)25/h4-11,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZLIYLKFPWZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(=C(C3(O2)C(=O)C4=CC=CC=C4C3=O)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 5-(2-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H16_{16}O5_{5}
  • Molecular Weight : 316.32 g/mol

This compound features a spirocyclic structure that contributes to its unique chemical properties and biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via caspase activation
HCT-116 (Colon Cancer)10.38Cell cycle arrest at G1 phase
A549 (Lung Cancer)12.45Inhibition of proliferation

These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation in a dose-dependent manner.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : Flow cytometry analyses have shown an increase in apoptotic cells when treated with the compound, indicating its potential to trigger programmed cell death.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, which is crucial for preventing cancer cell proliferation.
  • Caspase Activation : Increased levels of activated caspases have been noted, which are essential for executing apoptosis.

Study 1: Efficacy Against Breast Cancer

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50_{50} value of 15.63 µM. Mechanistic studies revealed that the compound increased p53 expression levels and induced caspase-3 cleavage, leading to apoptosis .

Study 2: Activity in Lung Cancer Models

Another study focused on the activity of this compound against A549 lung cancer cells. The results indicated an IC50_{50} value of 12.45 µM and demonstrated that treatment led to a notable reduction in cell viability. The researchers suggested that the compound's ability to inhibit proliferation could be attributed to its interaction with specific cellular pathways involved in tumor growth .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Compound A with Selected Analogues

Compound Name Core Structure Substituents Key Functional Groups Synthesis Method
Compound A Spiro[furan-2,2'-indene] 2-Methylphenyl at C5; dimethyl esters at C3, C4 1',3'-Diketone; ester groups Acid-catalyzed cyclization of 1a
Diisopropyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 5, ) 1,3-Dioxolane 2-Hydroxyphenyl; diisopropyl esters Hydroxyl; ester groups Condensation of salicylaldehyde with diols
Diethyl 2'-(2-methoxyphenyl)-spiro[acenaphthylene-1,3'-pyrazole]-4',5'-dicarboxylate (Compound 5f, ) Spiro[acenaphthylene-pyrazole] 2-Methoxyphenyl; diethyl esters Pyrazole ring; ester groups Multi-step cycloaddition and alkylation
Alkyl 4-(benzylamino)-1',3',5-trioxo-spiro[furan-2,2'-indene]-3-carboxylate derivatives ( ) Spiro[furan-2,2'-indene] Benzylamino substituents; alkyl esters Amino; diketone; ester groups Three-component reaction (amine, alkyne, ninhydrin)

Key Observations :

  • Core Diversity : While Compound A and derivatives share the spiro[furan-indene] core, analogues like and 4 utilize dioxolane or pyrazole rings, altering electronic properties and steric bulk.
  • Substituent Effects : The 2-methylphenyl group in Compound A provides steric hindrance compared to the 2-hydroxyphenyl group in , which introduces hydrogen-bonding capability.
Physicochemical Properties

Table 2: Spectroscopic and Physical Data

Compound IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (δ, ppm) Key Signals Melting Point (°C)
Compound A ~1700–1750 (ester, diketone) Not reported in evidence Not reported
Compound 5f ( ) 1735 (ester), 1702 (C=O) 3.81 (s, 6H, OCH₃), 6.82–7.26 (m, Ar-H) 190–194
Compound 7 ( ) 1754 (ester) 3.81 (s, 6H, OCH₃), 4.75–4.81 (d, J=3.4 Hz) 94–95

Insights :

  • The absence of amino groups in Compound A simplifies its $ ^1H $-NMR spectrum compared to derivatives, which exhibit signals for NH protons.
  • Higher melting points in compounds (190–194°C) suggest greater crystallinity due to the pyrazole ring’s planarity versus Compound A ’s fused spiro system.

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